molecular formula C17H18ClNOS B4967075 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide CAS No. 5728-56-3

2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide

Cat. No. B4967075
CAS RN: 5728-56-3
M. Wt: 319.8 g/mol
InChI Key: HQCHBPXDWXTYKH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide, also known as CDPDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and their inhibition by 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide may explain its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and various chronic diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in laboratory experiments is its relative ease of synthesis. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide in laboratory experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide. One potential area of study is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide and its potential as an anticancer agent. Finally, the development of novel formulations of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide with improved solubility and bioavailability may also be an area of future research.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-chlorobenzylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide has been shown to have potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCHBPXDWXTYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386540
Record name 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide

CAS RN

5728-56-3
Record name 2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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